molecular formula C22H23N3O2 B2714409 2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898420-37-6

2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

Cat. No. B2714409
CAS RN: 898420-37-6
M. Wt: 361.445
InChI Key: RWHDLKGWPBEIKE-UHFFFAOYSA-N
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Description

“2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide” is a complex organic compound. It contains a cyclopentyl group, a quinazolinone group, and an acetamide group . Cycloalkanes like cyclopentane are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . Quinazolinones are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a quinazoline group . Acetamide (ethanamide) is an organic compound that acts as a functional group, it consists of an acyl group attached to -NH2 .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The 3D structure may be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the amide group might undergo hydrolysis, and the quinazolinone group might participate in various ring-opening or ring-closure reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amide might make it soluble in polar solvents. Its melting point, boiling point, and other physical properties would depend on the exact arrangement of atoms and the intermolecular forces .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives have been synthesized and investigated for their potential analgesic and anti-inflammatory activities. For instance, compounds synthesized from anthranilic acid through multi-step processes have shown significant analgesic and anti-inflammatory properties, comparable to standard drugs like diclofenac sodium, with only mild ulcerogenic potential (Alagarsamy et al., 2015).

Antitumor and Antifungal Activities

Novel quinazolinone derivatives with incorporated biologically active moieties have been synthesized and screened for their antitumor and antifungal activities. Some derivatives have shown high to moderate activity against certain cells and significant activity against fungi like Aspergillus ochraceus, suggesting potential applications in developing new antitumor and antifungal agents (El-bayouki et al., 2011).

Chemical Synthesis and Cyclization

The cyclization of acetamide derivatives to form complex structures like (±)-crispine A showcases the chemical versatility and synthetic utility of quinazolinone-based compounds in preparing natural products and bioactive compounds (King, 2007).

Antimicrobial Activities

Some quinazolinone derivatives have been evaluated for their antimicrobial activities, indicating potential use in developing new antibacterial agents. For example, 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones exhibited antimicrobial activity against a range of pathogens, highlighting their potential in addressing antibiotic resistance issues (Patel & Shaikh, 2011).

Neuroprotection and Antiviral Effects

Quinazolinone derivatives have also been investigated for their neuroprotective and antiviral effects, particularly against diseases like Japanese encephalitis. Compounds have demonstrated significant antiviral and antiapoptotic effects in vitro, offering a basis for developing therapeutic agents for viral encephalitis (Ghosh et al., 2008).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken while handling it to prevent exposure.

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it might be studied further as a potential pharmaceutical .

properties

IUPAC Name

2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-23-20-12-5-4-11-19(20)22(27)25(15)18-10-6-9-17(14-18)24-21(26)13-16-7-2-3-8-16/h4-6,9-12,14,16H,2-3,7-8,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHDLKGWPBEIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

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